molecular formula C10H9ClN2O2 B1342628 Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-17-5

Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1342628
CAS No.: 133427-17-5
M. Wt: 224.64 g/mol
InChI Key: FBKVDTDWDYSPKJ-UHFFFAOYSA-N
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Description

Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride. The resulting product is then esterified with ethanol to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Scientific Research Applications

Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its bioactivity. Pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
  • Ethyl 3-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Uniqueness

Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogues, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .

Biological Activity

Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a heterocyclic structure characterized by an imidazo[1,2-a]pyridine core substituted with an ethyl carboxylate group and a chlorine atom. The molecular formula is C10H8ClN3O2C_{10}H_{8}ClN_{3}O_{2}, with a molecular weight of approximately 239.64 g/mol. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells. Its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins enhances its bioactivity.
  • Disruption of Cellular Processes : It has been shown to interfere with DNA synthesis and disrupt cell membrane integrity, contributing to its potential as an anti-cancer agent .

Biological Activity Overview

Recent studies have demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). In vitro studies report minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.14 μM against XDR-TB strains .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on several cell lines, including VERO (African green monkey kidney), HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). Most derivatives showed non-cytotoxicity at concentrations above 128 μM, indicating a favorable safety profile .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectMIC RangeCell Lines Tested
AntimicrobialEffective against MDR-TB and XDR-TB0.07 - 0.14 μMVERO, HeLa, PC-3, MCF-7
CytotoxicityNon-cytotoxic (IC50 > 128 μM)N/AVERO, HeLa, PC-3, MCF-7
Enzyme InhibitionInhibits key enzymes in pathogensN/AN/A

Case Studies

  • Study on MDR-TB : A recent investigation into the efficacy of imidazo[1,2-a]pyridine derivatives highlighted this compound's potent activity against MDR strains. The study emphasized the structure-activity relationship (SAR), revealing that modifications at the C2 and C6 positions significantly enhanced potency against Mycobacterium tuberculosis .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. This compound demonstrated selective cytotoxicity profiles with minimal impact on normal cell lines, suggesting potential therapeutic applications in oncology .

Properties

IUPAC Name

ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKVDTDWDYSPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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